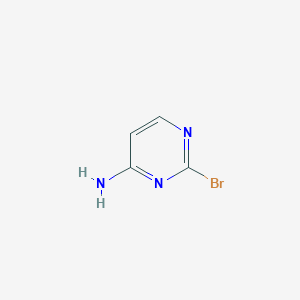![molecular formula C13H21NO3 B1521800 N-Boc-9-azabicyclo[3.3.1]nonan-3-one CAS No. 512822-27-4](/img/structure/B1521800.png)
N-Boc-9-azabicyclo[3.3.1]nonan-3-one
Overview
Description
“N-Boc-9-azabicyclo[3.3.1]nonan-3-one” is a chemical compound with the molecular formula C13H21NO3 . It has a molecular weight of 239.311 . This compound is commonly used in research .
Synthesis Analysis
The synthesis of “this compound” has been explored in several studies . For instance, one study attempted to construct an indole-fused azabicyclo[3.3.1]nonane framework via radical cyclization . Although the initial attempt using a Cp2TiCl-mediated radical cyclization method was unsuccessful, an alternative approach using a SmI2-mediated radical cyclization protocol was effective .Molecular Structure Analysis
The molecular structure of “this compound” consists of 13 carbon atoms, 21 hydrogen atoms, and 3 oxygen atoms . The exact mass is 239.152145 .Chemical Reactions Analysis
“this compound” has been involved in various chemical reactions. For example, it has been used in the aerobic oxidation of alcohols to afford the corresponding carbonyl compounds . It has also been used in the reductive amination of the title compounds in the presence of sodium triacetoxyhydridoborate .Physical and Chemical Properties Analysis
“this compound” has a density of 1.1±0.1 g/cm3 and a boiling point of 342.9±35.0 °C at 760 mmHg . The flash point is 161.2±25.9 °C . The compound has a LogP value of 1.37, indicating its lipophilicity .Scientific Research Applications
Synthesis and Applications in Peptidomimetics
Azabicyclo[X.Y.0]alkane amino acids are recognized as rigid dipeptide mimetics. Mandal et al. (2005) described an efficient synthesis of diastereomers of 9-tert-butoxycarbonyl-2-oxo-3-(N-tert-butoxycarbonylamino)-1-azabicyclo[4.3.0]nonane, highlighting their potential as building blocks for solid-phase synthesis, contributing to peptide-based drug discovery (Mandal, Kaluarachchi, Ogrin, Bott, & McMurray, 2005).
Chiral Building Blocks
Bieliu̅nas et al. (2013) achieved the synthesis and enantiomer separation of N-Boc 9-azabicyclo[3.3.1]nonane-2,6-dione, demonstrating its use as a chiral building block. This study underscores the compound's relevance in creating enantiomerically pure materials, crucial for the development of specific drug molecules (Bieliu̅nas, Račkauskaitė, Orentas, & Stončius, 2013).
Catalysis in Oxidation Reactions
Shibuya et al. (2009) developed a practical synthetic route to 9-azabicyclo[3.3.1]nonane N-oxyl, demonstrating its high activity in catalytic oxidation of alcohols to their corresponding carbonyl compounds. This research highlights the compound's utility in organic synthesis, offering an efficient pathway for alcohol oxidation (Shibuya, Tomizawa, Sasano, & Iwabuchi, 2009).
Safety and Hazards
“N-Boc-9-azabicyclo[3.3.1]nonan-3-one” is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it’s recommended to immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, it’s advised to wash eyes with copious amounts of water for at least 15 minutes . If irritation persists, seek medical attention .
Mechanism of Action
Target of Action
It is known to be a part of a class of nitroxyl radicals .
Mode of Action
N-Boc-9-azabicyclo[3.3.1]nonan-3-one is known to efficiently catalyze the oxidation of alcohols to afford the corresponding carbonyl compounds . This suggests that it interacts with its targets by facilitating oxidation reactions.
Biochemical Pathways
The specific biochemical pathways affected by N-Boc-9-azabicyclo[33Given its role in the oxidation of alcohols, it can be inferred that it plays a role in metabolic pathways involving these compounds .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the transformation of alcohols into their corresponding carbonyl compounds . This can have various downstream effects depending on the specific biochemical context.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its storage conditions can affect its stability and efficacy . It is recommended to store it in a dry, cool place, away from fire and flammable materials .
Properties
IUPAC Name |
tert-butyl 3-oxo-9-azabicyclo[3.3.1]nonane-9-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3/c1-13(2,3)17-12(16)14-9-5-4-6-10(14)8-11(15)7-9/h9-10H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEKYAQUJESJBFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCCC1CC(=O)C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10672217 | |
| Record name | tert-Butyl 3-oxo-9-azabicyclo[3.3.1]nonane-9-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10672217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
512822-27-4 | |
| Record name | tert-Butyl 3-oxo-9-azabicyclo[3.3.1]nonane-9-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10672217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Boc-9-azabicyclo[3.3.1]nonan-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-(1-Methoxyethyl)phenyl]boronic acid](/img/structure/B1521717.png)



![3-Bromo-1H-pyrazolo[4,3-C]pyridine](/img/structure/B1521722.png)
![4-Bromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B1521724.png)
![6-Bromo-2-methylimidazo[1,2-a]pyrazine](/img/structure/B1521726.png)
![2-Bromo-7-iodo-5-tosyl-5H-pyrrolo[2,3-B]pyrazine](/img/structure/B1521727.png)
![tert-Butyl (1S,4S)-2,5-diazabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B1521731.png)


![2-Bromobenzo[d]thiazole-6-carboxylic acid](/img/structure/B1521735.png)

![2-Chloro-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B1521739.png)
